Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

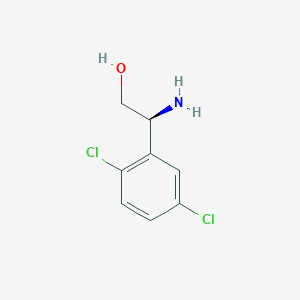

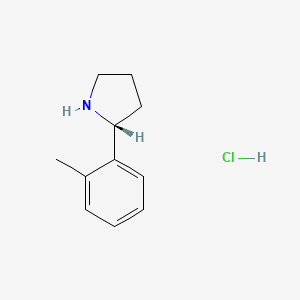

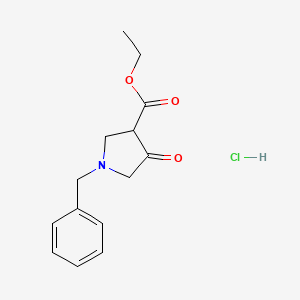

“Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate HCl” is a chemical compound with the CAS Number: 1027-35-6 . It has a molecular weight of 247.29 and its IUPAC name is ethyl 1-benzyl-4-oxo-3-pyrrolidinecarboxylate . It is used in the synthesis of chromeno .

Synthesis Analysis

The synthesis of this compound involves the use of potassium tert-butoxide in toluene under ice-cooling conditions . The crude compound is dissolved in toluene without water, and tert potassium butanolate is added gradually under an ice bath . After stirring for 2 hours, 4M HCl is added in an ice bath . The pH is adjusted to pH=8 using saturated sodium bicarbonate, and the mixture is extracted with ethyl acetate . The extract is dried using anhydrous Na2SO4, filtered, and spin-dried to obtain the compound .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H17NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 .

Chemical Reactions Analysis

The compound is involved in the synthesis of chromeno . It is also used as a building block for the syntheses of receptor agonists and antagonists .

Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It does not inhibit CYP1A2, CYP2C9, CYP2D6, or CYP3A4, but it does inhibit CYP2C19 . Its Log Kp (skin permeation) is -6.53 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.41 .

Applications De Recherche Scientifique

Synthesis of Chromeno[3,4-c]pyridin-5-ones

This compound serves as a key intermediate in the synthesis of chromeno[3,4-c]pyridin-5-ones . These molecules are of interest due to their potential pharmacological properties, including anti-inflammatory and anticancer activities.

Building Block for Receptor Agonists and Antagonists

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate HCl is used in the creation of receptor agonists and antagonists . These are molecules that can mimic or inhibit the action of endogenous signaling molecules, making them valuable in the study of cellular communication and drug development.

Amino Acids and Peptide Synthesis

The compound is utilized in the synthesis of amino acids and peptides . Its structure allows for the introduction of benzyl-protected amine groups into peptide chains, which is a crucial step in the production of complex peptides for research and therapeutic use.

Organic Synthesis Research

Researchers use Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate HCl in various organic synthesis processes . Its stability and reactivity make it suitable for constructing diverse organic compounds, which can be applied in medicinal chemistry and material science.

Pharmacological Research

Due to its structural characteristics, this compound is often employed in pharmacological research . It can be used to develop new drugs with improved efficacy and reduced side effects by modifying its core structure to interact with biological targets.

Chemical Education and Laboratory Training

In educational settings, Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate HCl is used to teach advanced laboratory techniques . It provides students with hands-on experience in synthesizing and manipulating organic compounds, thereby enhancing their understanding of chemical processes.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

It is known that the compound is used as a building block for the syntheses of receptor agonists and antagonists . This suggests that it may interact with its targets to modulate their activity, leading to changes in cellular function.

Biochemical Pathways

Given its use in the synthesis of receptor agonists and antagonists , it may be involved in modulating signal transduction pathways.

Pharmacokinetics

Its solubility in many organic solvents such as ethanol, chloroform, and toluene suggests that it may have good bioavailability.

Result of Action

Its use in the synthesis of receptor agonists and antagonists suggests that it may have a role in modulating cellular responses to various signals.

Propriétés

IUPAC Name |

ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3.ClH/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMYMHWUMFMDLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1=O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)

![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)